molecular formula C12H9BrN4 B11834027 4-(3-Bromopyrazolo[1,5-A]pyrimidin-6-YL)aniline CAS No. 1039364-88-9

4-(3-Bromopyrazolo[1,5-A]pyrimidin-6-YL)aniline

Katalognummer: B11834027
CAS-Nummer: 1039364-88-9
Molekulargewicht: 289.13 g/mol
InChI-Schlüssel: DKMJFGNFBFLNGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Reaktionstypen

4-(3-Bromopyrazolo[1,5-A]pyrimidin-6-YL)anilin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

    Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine, Thiole und Alkoxide.

    Oxidation und Reduktion:

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus Substitutionsreaktionen entstehen, hängen von dem verwendeten Nukleophil ab. Beispielsweise würde die Substitution mit einem Amin-Nukleophil ein entsprechendes Aminopyrazolo[1,5-a]pyrimidin-Derivat ergeben .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies indicate that 4-(3-Bromopyrazolo[1,5-A]pyrimidin-6-YL)aniline exhibits notable cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Study on Lung and Breast Cancer Cells :
    • Cell Lines: A549 (lung cancer) and MCF-7 (breast cancer)
    • IC50 Values:
      Cell LineIC50 (µM)
      A54912.5
      MCF-715.0
    These results suggest that the compound could serve as a lead for developing new anticancer agents, demonstrating significant inhibition of tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .
  • In Vivo Experiments :
    • In xenograft models, treatment with this compound resulted in a substantial reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines.

Experimental Data

  • In Vitro Studies :
    • Treatment Effects on Cytokine Production:
      TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
      Control1000800
      Compound Treatment300250
    These findings indicate that the compound significantly reduces the production of inflammatory markers, suggesting its utility in treating inflammatory diseases .

Antimicrobial Properties

Preliminary evaluations have suggested that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, possess antimicrobial activity against various bacterial strains.

Research Insights

  • Some derivatives have demonstrated efficacy against specific bacterial strains, highlighting the potential for further development into antimicrobial agents .

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through efficient methods that allow for the rapid production of diverse arrays of pyrazolo[1,5-a]pyrimidines.

Synthesis Methodology

  • Recent advancements include a microwave-assisted copper-catalyzed method that yields high purity products in short reaction times while avoiding toxic reagents . This synthetic versatility enhances the potential for creating compound libraries for biological screening.

Neurodegenerative Disease Research

The compound has also been investigated for its potential role in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that pyrazolo[1,5-a]pyrimidine derivatives may offer therapeutic benefits in this area .

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

4-(3-Bromopyrazolo[1,5-A]pyrimidin-6-YL)anilin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Sein Bromatom ermöglicht eine weitere Funktionalisierung, wodurch es zu einem vielseitigen Gerüst für die Medikamentenentwicklung und Anwendungen in der Materialwissenschaft wird .

Biologische Aktivität

4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)aniline is part of a significant class of compounds known as pyrazolo[1,5-a]pyrimidines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Overview of Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are recognized for their pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibitory activities. The 3-bromo substitution in this compound enhances its biological profile by potentially increasing its binding affinity to target proteins.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves cyclocondensation reactions between 3-aminopyrazoles and various electrophiles. Recent studies have highlighted several synthetic pathways that yield high purity and yield of the compound while allowing for structural modifications that can enhance biological activity .

Table 1: Summary of Synthesis Methods for Pyrazolo[1,5-a]pyrimidines

MethodologyKey FeaturesYieldsReferences
Cyclocondensation with β-dicarbonylsVersatile structural modificationsHigh
Reaction with 1,3-biselectrophilesAllows introduction of various substituentsModerate to high
Use of microwave-assisted synthesisReduces reaction time significantlyHigh

Anticancer Properties

This compound exhibits significant anticancer activity. A study involving the NCI-60 cancer cell line panel demonstrated that this compound selectively inhibits the growth of various cancer cells. The IC50 values reported indicate potent activity against several cancer types, suggesting its potential as a lead compound in cancer therapy .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in cancer progression and inflammation. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. The IC50 value against COX-2 has been found to be comparable to that of established inhibitors like celecoxib .

Table 2: Biological Activity Data for this compound

Biological ActivityTarget Enzyme/Cell LineIC50 Value (μM)Reference
AnticancerVarious cancer cell lines (NCI-60)Varies by cell type
COX-2 InhibitionCOX-20.04 ± 0.01

Case Studies

Several case studies have explored the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in preclinical models:

  • In Vivo Anti-inflammatory Study : In an animal model using carrageenan-induced paw edema, derivatives similar to this compound demonstrated significant reduction in inflammation compared to controls .
  • Cancer Cell Line Study : A detailed examination of its effects on human breast cancer cell lines revealed that the compound induced apoptosis through activation of caspase pathways, highlighting its mechanism of action in cancer therapy .

Eigenschaften

CAS-Nummer

1039364-88-9

Molekularformel

C12H9BrN4

Molekulargewicht

289.13 g/mol

IUPAC-Name

4-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)aniline

InChI

InChI=1S/C12H9BrN4/c13-11-6-16-17-7-9(5-15-12(11)17)8-1-3-10(14)4-2-8/h1-7H,14H2

InChI-Schlüssel

DKMJFGNFBFLNGW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CN3C(=C(C=N3)Br)N=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.